Ethyl 4-hydroxy-3-methoxycinnamate

Description

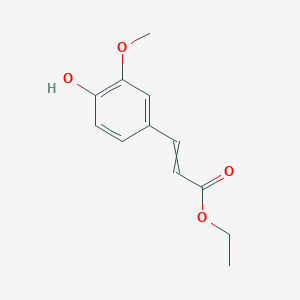

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVZXXHKSYELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021502 |

Source

|

| Record name | Ethyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4046-02-0 |

Source

|

| Record name | Ethyl ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4046-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-hydroxy-3-methoxycinnamate from Ferulic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-3-methoxycinnamate, also known as ethyl ferulate, from its precursor, ferulic acid. Ethyl ferulate is a valuable compound in the pharmaceutical and cosmetic industries, recognized for its antioxidant, anti-inflammatory, and photoprotective properties.[][2] This document details established chemical and enzymatic synthesis methodologies, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the processes.

Introduction

Ferulic acid, a hydroxycinnamic acid, is abundantly found in plant cell walls.[3] Its ethyl ester derivative, ethyl 4-hydroxy-3-methoxycinnamate, exhibits enhanced lipophilicity, which improves its ability to permeate biological membranes, making it a compound of significant interest for topical applications and drug delivery systems.[4] The synthesis of ethyl ferulate from ferulic acid is a straightforward esterification reaction, which can be achieved through various catalytic methods. This guide will focus on the most common and effective laboratory-scale synthesis routes.

Chemical Synthesis Methodologies

The esterification of ferulic acid with ethanol (B145695) is the primary route for synthesizing ethyl 4-hydroxy-3-methoxycinnamate. This can be accomplished using acid catalysis or via an activated intermediate using thionyl chloride.

Fischer Esterification with Sulfuric Acid Catalyst

Fischer-Speier esterification is a classic method that utilizes a strong acid catalyst, typically sulfuric acid, to react a carboxylic acid with an alcohol. This reversible reaction requires shifting the equilibrium towards the product, often by using an excess of the alcohol or by removing water as it is formed.

A significant advancement in this method involves the use of microwave irradiation, which dramatically reduces the reaction time from hours to minutes while maintaining high yields.[5][6]

Experimental Protocol: Microwave-Assisted Fischer Esterification [5]

-

Reaction Setup: In a microwave-transparent vessel, combine ferulic acid (1 mmol), absolute ethanol (5 mL), and concentrated sulfuric acid (10 mol%).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 88°C for 5 minutes.

-

Work-up: After cooling, concentrate the solution in vacuo. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then readily reacts with ethanol to form the ester. This is an effective method that often results in very high yields.

Experimental Protocol: Thionyl Chloride Method [7]

-

Reaction Setup: Suspend ferulic acid (10 mmol) in absolute ethanol (20 mL) and cool the mixture in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (12 mmol) to the chilled suspension.

-

Reflux: Reflux the resulting mixture with stirring for 20 hours.

-

Work-up: Concentrate the solution in vacuo. Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl solution (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford the final product.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, operating under milder conditions and often with higher selectivity. Lipases are commonly employed for the esterification of ferulic acid. However, these reactions are typically slower and may result in lower yields compared to their chemical counterparts.[8]

Experimental Protocol: Lipase-Catalyzed Esterification [8]

-

Reaction Setup: In a flask, combine ferulic acid (1.0 mmol), ethanol (1.5 mmol), and tert-butyl alcohol (4 mL) as the solvent. Add molecular sieves to remove water.

-

Enzymatic Reaction: Add immobilized lipase (B570770) (0.4 g) to the mixture and incubate at 45°C with shaking at 150 rpm for 120 hours.

-

Work-up and Purification: After the reaction, filter off the enzyme and molecular sieves. The solvent is then removed under reduced pressure. The product can be purified by column chromatography.

Data Presentation

The following tables summarize the quantitative data from the described synthesis methods for easy comparison.

Table 1: Comparison of Chemical Synthesis Methods for Ethyl 4-hydroxy-3-methoxycinnamate

| Parameter | Microwave-Assisted H₂SO₄[5] | Conventional H₂SO₄[5] | Thionyl Chloride[7] |

| Catalyst | Concentrated H₂SO₄ (10 mol%) | Concentrated H₂SO₄ | Thionyl Chloride (1.2 eq) |

| Solvent | Ethanol | Ethanol | Ethanol |

| Temperature | 88°C | Reflux | Reflux |

| Reaction Time | 5 minutes | 24 hours | 20 hours |

| Yield | 94% | Not specified, but implied lower than microwave | 98% |

Table 2: Enzymatic Synthesis of Ethyl 4-hydroxy-3-methoxycinnamate [8]

| Parameter | Lipase-Catalyzed Esterification |

| Enzyme | Immobilized Lipase |

| Solvent | tert-Butyl Alcohol |

| Temperature | 45°C |

| Reaction Time | 120 hours |

| Yield | 9.9% |

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of ethyl 4-hydroxy-3-methoxycinnamate.

Caption: Chemical reaction pathway for the synthesis of Ethyl 4-hydroxy-3-methoxycinnamate.

Caption: Generalized experimental workflow for the synthesis and purification.

References

- 2. nbinno.com [nbinno.com]

- 3. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China Factory Manufacturer Supply High Quality FERULIC ACID ETHYL ESTER/ETHYL FERULATE/Ethyl 4-hydroxy-3-methoxycinnamate CAS 4046-02-0 [m.leaderbio-ingredients.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-hydroxy-3-methoxycinnamate | 4046-02-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

"Ethyl 4-hydroxy-3-methoxycinnamate" chemical properties and structure

An In-depth Technical Guide to Ethyl 4-hydroxy-3-methoxycinnamate: Chemical Properties, Structure, and Experimental Protocols

Introduction

Ethyl 4-hydroxy-3-methoxycinnamate, also widely known as Ethyl ferulate, is an ester derivative of ferulic acid, a ubiquitous phenolic compound found in the plant kingdom.[1] This compound and its parent molecule are recognized for their potent antioxidant properties.[1][] Ethyl ferulate's increased lipophilicity, compared to ferulic acid, enhances its ability to cross cell membranes, making it a compound of significant interest in the cosmetic, pharmaceutical, and food industries for its roles as an antioxidant, UV absorber, and food preservative.[1][3] Its applications range from skin care and sun protection formulations to a model compound in the study of natural phenolic antioxidants.[3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

Ethyl 4-hydroxy-3-methoxycinnamate is structurally characterized by a phenylpropanoid backbone. The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and an ethyl acrylate (B77674) group.

Structure:

-

SMILES: CCOC(=O)C=CC1=CC(=C(C=C1)O)OC[]

-

InChI: InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+

Chemical and Physical Properties:

The key chemical and physical properties of Ethyl 4-hydroxy-3-methoxycinnamate are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [4] |

| Synonyms | Ethyl ferulate, Ferulic acid ethyl ester | [1][5] |

| CAS Number | 4046-02-0 | [3][5] |

| Molecular Formula | C₁₂H₁₄O₄ | [3][5] |

| Molecular Weight | 222.24 g/mol | [3][4][5] |

| Appearance | White to light yellow powder or crystalline solid | [1][3][5] |

| Melting Point | 63-65 °C | [1][] |

| Boiling Point | 164-166 °C at 0.5 mmHg | [1][] |

| Solubility | Soluble in organic solvents such as methanol, ethanol (B145695), and DMSO. | [1][] |

| Purity | >97.0% (GC) | [5] |

| Refractive Index | 1.565 | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-3-methoxycinnamate

A common laboratory-scale synthesis involves the esterification of trans-ferulic acid with ethanol.

Method 1: Thionyl Chloride-Mediated Esterification [1]

-

Materials:

-

trans-Ferulic acid (10 mmol, 1.942 g)

-

Absolute ethanol (20 mL)

-

Thionyl chloride (12 mmol, 0.87 mL)

-

Ethyl acetate (B1210297) (30 mL)

-

1 M HCl solution (15 mL)

-

Saturated NaHCO₃ solution (15 mL)

-

Brine (15 mL)

-

Anhydrous Na₂SO₄

-

-

Protocol:

-

Suspend trans-ferulic acid in absolute ethanol in a round-bottom flask.

-

Chill the suspension in an ice bath.

-

Slowly add thionyl chloride to the chilled suspension.

-

Reflux the resulting mixture with stirring for 20 hours.

-

After reflux, concentrate the solution in vacuo.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the dried organic layer in vacuo to yield Ethyl 4-hydroxy-3-methoxycinnamate. This protocol reports a yield of 98%.[1]

-

Method 2: Microwave-Assisted Synthesis [6]

An alternative, more rapid synthesis utilizes microwave irradiation with a cation exchange resin as a recyclable catalyst.[6]

-

Optimal Conditions:

-

4-hydroxy-3-methoxycinnamic acid: 0.1 mol

-

Molar ratio of ethanol to acid: 5:1

-

Catalyst (Cation exchange resin 732): 30% by weight of the acid

-

Microwave power: 300W

-

Irradiation time: 30 min

-

-

Outcome: This method achieves a reported yield of 84.2% and the catalyst can be recycled multiple times.[6]

Workflow for Synthesis and Purification

References

- 1. Ethyl 4-hydroxy-3-methoxycinnamate | 4046-02-0 [chemicalbook.com]

- 3. Ethyl 4-Hydroxy-3-Methoxycinnamate - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. Ethyl Ferulate | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-Hydroxy-3-methoxycinnamate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

The Natural Occurrence and Biological Significance of Ethyl 4-hydroxy-3-methoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3-methoxycinnamate, more commonly known as ethyl ferulate, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. As an ester of ferulic acid, it exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties. Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it a promising candidate for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of ethyl ferulate, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its known signaling pathways.

Natural Sources of Ethyl Ferulate

Ethyl ferulate is found in a variety of plant species, particularly in grains and medicinal herbs. While its natural availability is considered somewhat limited, several key sources have been identified.[1]

Grains:

-

Corn (Zea mays): Corn fiber, a byproduct of the corn milling industry, is a notable source of ferulate esters, including ethyl ferulate.[2]

-

Rice (Oryza sativa): Rice bran and rice bran oil are known to contain γ-oryzanol, a mixture of ferulic acid esters, from which ethyl ferulate can be derived.[3]

-

Wheat (Triticum aestivum) and Oats (Avena sativa): These grains are also reported to contain ethyl ferulate, contributing to their overall antioxidant capacity.[1]

Medicinal Plants:

-

Ferula species: Various plants belonging to the Ferula genus are known to produce this compound.[1]

-

Angelica species: Certain species of the Angelica genus have been identified as sources of ethyl ferulate.

-

Rhizoma Chuanxiong (Ligusticum wallichii): This traditional Chinese medicinal herb is a recognized source of ethyl ferulate.[4]

-

Spiraea formosana and Coptis japonica: These plants have also been reported to contain ethyl ferulate.

-

Rubus corchorifolius: The leaves of this plant have been shown to contain ethyl ferulate.

Other Sources:

-

Wine: Ethyl ferulate has been identified as a component in wine, likely originating from the grapes and the fermentation process.

Quantitative Data on Ethyl Ferulate Content

The concentration of ethyl ferulate in natural sources can vary significantly depending on the plant species, growing conditions, and extraction methods. The following table summarizes the available quantitative data.

| Natural Source | Part of the Plant/Product | Compound Measured | Concentration/Yield | Reference(s) |

| Corn Fiber | Fiber | Ferulate Esters in Oil | Up to 6.75 wt% | [5] |

| Corn Fiber | Fiber | Ethyl Ferulate | 1.11% - 1.75% (combined with ferulic acid) |

Note: Quantitative data for ethyl ferulate is limited in the scientific literature. Much of the research focuses on the total content of ferulic acid and its esters, or on other specific ferulate derivatives.

Experimental Protocols

Extraction of Ethyl Ferulate from Corn Fiber (Representative Protocol)

This protocol is a synthesized representation based on common laboratory practices for the extraction of phenolic compounds from plant materials.

Objective: To extract and isolate ethyl ferulate from dried corn fiber.

Materials and Reagents:

-

Dried corn fiber, ground to a fine powder

-

Ethanol (80-96% v/v)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Hydrochloric acid (HCl) solution (0.1 M) for neutralization

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column (Silica gel 60)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Alkaline Hydrolysis and Extraction:

-

Suspend the ground corn fiber in an 87% ethanol/water solution containing 0.08 M NaOH at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture at 80°C for 2 hours with constant stirring to liberate the esterified phenolic compounds.

-

Cool the mixture and filter to separate the liquid extract from the solid residue.

-

Neutralize the filtrate to pH 7.0 with 0.1 M HCl.

-

-

Liquid-Liquid Partitioning:

-

Concentrate the neutralized extract using a rotary evaporator to remove the ethanol.

-

Perform a liquid-liquid extraction of the aqueous residue with an equal volume of hexane to remove nonpolar compounds like oils and lipids. Discard the hexane phase.

-

Subsequently, extract the aqueous phase three times with an equal volume of ethyl acetate. The ethyl ferulate will partition into the ethyl acetate phase.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

-

Purification by Column Chromatography:

-

Evaporate the dried ethyl acetate extract to dryness under reduced pressure.

-

Redissolve the residue in a minimal amount of the mobile phase (e.g., a hexane:ethyl acetate gradient).

-

Load the concentrated extract onto a silica (B1680970) gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of increasing ethyl acetate in hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing ethyl ferulate.

-

Pool the pure fractions and evaporate the solvent.

-

-

Quantification by HPLC:

-

Prepare a standard solution of pure ethyl ferulate of known concentration.

-

Dissolve the purified sample in the HPLC mobile phase.

-

Inject the sample and the standard into the HPLC system.

-

Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Detect the eluting compounds at approximately 320 nm.

-

Quantify the amount of ethyl ferulate in the sample by comparing the peak area with that of the standard.

-

Experimental Workflow Diagram

Signaling Pathways Modulated by Ethyl Ferulate

Ethyl ferulate exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Ethyl ferulate can activate this pathway, enhancing the cellular antioxidant defense.[1][6]

Mechanism:

-

Ethyl ferulate is believed to interact with Keap1, possibly through the activation of upstream kinases like AMP-activated protein kinase (AMPK).[1]

-

This interaction leads to a conformational change in Keap1, causing the dissociation of Nrf2.

-

Freed Nrf2 translocates to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

-

This binding initiates the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

-

The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

Inhibition of the NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and enzymes. Ethyl ferulate has been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[7]

Mechanism:

-

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.

-

The activated IKK complex phosphorylates the inhibitor of κB (IκBα).

-

Phosphorylated IκBα is targeted for degradation, releasing the NF-κB (p50/p65) dimer.

-

The free NF-κB dimer translocates to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes.

-

This leads to the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and iNOS.

-

Ethyl ferulate can interfere with this pathway, potentially by inhibiting the activation of the IKK complex or by preventing the nuclear translocation of NF-κB, thus suppressing the inflammatory response.

Conclusion

Ethyl 4-hydroxy-3-methoxycinnamate (ethyl ferulate) is a promising natural compound with significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory activities. While it is found in various grains and medicinal plants, its natural concentrations are often low, posing a challenge for large-scale extraction. The development of efficient extraction and purification protocols is crucial for its further investigation and potential application in the pharmaceutical and nutraceutical industries. Understanding its mechanisms of action, particularly its ability to modulate the Nrf2 and NF-κB signaling pathways, provides a solid foundation for the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases. Further research is warranted to explore a wider range of natural sources, optimize extraction techniques, and fully elucidate its pharmacological profile.

References

- 1. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5843499A - Corn fiber oil its preparation and use - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel ethyl ferulate derivatives as potent Keap1 inhibitors to activate the Nrf2/ARE pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethyl Ferulate (CAS No. 4046-02-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ferulate, the ethyl ester of ferulic acid, is a naturally derived compound with significant therapeutic potential. Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it an attractive candidate for pharmaceutical and cosmeceutical applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of ethyl ferulate, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to support further research and development.

Physicochemical Properties

Ethyl ferulate (IUPAC Name: Ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a white to light yellow crystalline powder.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4046-02-0 | [1][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][4] |

| Molecular Weight | 222.24 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 63-65 °C | [3][4] |

| Boiling Point | 382.3 °C at 760 mmHg; 164-166 °C at 0.5 mmHg | [3][4] |

| Solubility | Insoluble in water; Soluble in oil, DMSO, ethanol (B145695), chloroform, ethyl acetate (B1210297) | [1][4][7][8] |

| Purity (typical) | >98% (HPLC) | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 360 MHz) δ: 1.33 (t, 3H, -CH₃), 3.91 (s, 3H, -OCH₃), 4.26 (q, 2H, -CH₂-), 5.92 (s, 1H, -OH), 6.29 (d, 1H, J=15.9 Hz, Ar-CH=), 6.91 (d, 1H, J=8.1 Hz, Ar-H), 7.04 (m, 2H, Ar-H), 7.62 (d, 1H, J=15.9 Hz, =CH-COO)

-

¹³C NMR (CDCl₃, 90 MHz) δ: 14.4 (-CH₃), 55.9 (-OCH₃), 60.4 (-CH₂-), 109.3, 114.7, 115.6, 123.0, 127.0, 144.7, 146.8, 147.9 (Ar-C and C=C), 167.3 (C=O)[9]

Infrared (IR) Spectroscopy

The IR spectrum of ethyl ferulate shows characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3400 cm⁻¹ for the phenolic hydroxyl group (-OH), peaks in the 3000-2850 cm⁻¹ region for C-H stretching, a strong absorption around 1700 cm⁻¹ for the ester carbonyl group (C=O), and bands in the 1600-1450 cm⁻¹ range for aromatic C=C stretching.

Mass Spectrometry (MS)

The mass spectrum of ethyl ferulate typically shows a molecular ion peak [M]⁺ at m/z 222.[5] Common fragmentation patterns involve the loss of the ethoxy group (-OCH₂CH₃) or other parts of the ester side chain.

Synthesis and Purification

Synthesis via Acid-Catalyzed Esterification of Ferulic Acid

This method involves the reaction of ferulic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Experimental Protocol:

-

Suspend ferulic acid (1 equivalent) in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the reaction mixture with stirring for several hours (e.g., 20-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl ferulate.

Purification by Recrystallization

Experimental Protocol:

-

Dissolve the crude ethyl ferulate in a minimum amount of a hot solvent (e.g., ethanol or a mixture of hexane (B92381) and ethyl acetate).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Perform a hot gravity filtration to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Biological Activities and Mechanisms of Action

Ethyl ferulate exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Ethyl ferulate is a potent antioxidant that can neutralize free radicals.[2][9] Its lipophilicity allows for better penetration of cell membranes compared to ferulic acid.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of ethyl ferulate in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions of the ethyl ferulate stock solution.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Mix the ethyl ferulate dilutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity

Ethyl ferulate has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10] This is achieved, in part, by inhibiting the NF-κB signaling pathway.[10]

Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in RAW 264.7 Macrophages

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Pre-treat the cells with various concentrations of ethyl ferulate for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.

Neuroprotective Effects

Ethyl ferulate has shown promise in protecting neurons against oxidative stress and neurotoxicity, which are implicated in neurodegenerative diseases.[11][12] A key mechanism is the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) via the activation of the Nrf2 signaling pathway.[10][11]

Experimental Protocol: Heme Oxygenase-1 (HO-1) Activity Assay

-

Culture neuronal cells (e.g., primary hippocampal neurons) or astrocytes.

-

Treat the cells with ethyl ferulate at various concentrations and for different time points.

-

Prepare microsomal fractions from the cell lysates by differential centrifugation.

-

Incubate the microsomal fraction with a reaction mixture containing hemin (B1673052) (the substrate for HO-1), NADPH, and a source of biliverdin (B22007) reductase (e.g., rat liver cytosol).

-

The reaction produces bilirubin, which can be quantified spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 464-530 nm).[1]

Signaling Pathways

Nrf2/HO-1 Signaling Pathway

Ethyl ferulate activates the transcription factor Nrf2, which translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including HO-1.[10] This leads to the increased expression of HO-1, which in turn provides cytoprotection against oxidative stress.

Caption: Nrf2/HO-1 signaling pathway activated by ethyl ferulate.

NF-κB Signaling Pathway

In inflammatory conditions, the transcription factor NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Ethyl ferulate has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[10]

Caption: Inhibition of the NF-κB signaling pathway by ethyl ferulate.

Conclusion

Ethyl ferulate is a promising multifunctional compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties. Its favorable physicochemical characteristics, particularly its lipophilicity, enhance its potential for therapeutic applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, facilitating further exploration of ethyl ferulate's therapeutic potential.

References

- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [bio-protocol.org]

- 4. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]

- 5. Ethyl Ferulate | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 12. mdpi.com [mdpi.com]

Ethyl Ferulate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl ferulate (EF), the ethyl ester of ferulic acid, is a naturally occurring phenolic compound found in various plants. Its lipophilic nature, enhanced compared to its parent compound, ferulic acid, allows for improved bioavailability and positions it as a compound of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the multifaceted biological activities of ethyl ferulate, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the underlying molecular pathways.

Core Biological Activities

Ethyl ferulate exhibits a broad spectrum of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory capabilities. These foundational activities underpin its therapeutic potential in a variety of disease models.

Antioxidant Activity

Ethyl ferulate is a potent scavenger of free radicals and modulator of endogenous antioxidant systems. Its antioxidant capacity has been evaluated through various in vitro assays.

Quantitative Data: Antioxidant Activity of Ethyl Ferulate

| Assay | Test System | IC50 / Activity | Reference Compound | IC50 / Activity (Reference) |

| DPPH Radical Scavenging | Cell-free | 59.7 ± 0.2 µM[1] | Ferulic Acid | 23.5 ± 0.5 µM[1] |

| DPPH Radical Scavenging | Cell-free | - | BHT | 65.0 ± 0.5 µM[1] |

| DPPH Radical Scavenging | Cell-free | - | Trolox | 17.4 ± 0.3 µM[1] |

| ABTS Radical Scavenging | Cell-free | Lower than Ferulic Acid | Ferulic Acid | Higher than Ethyl Ferulate |

| FRAP (Ferric Reducing Antioxidant Power) | Cell-free | Lower than Ferulic Acid | Ferulic Acid | Higher than Ethyl Ferulate |

| ROO• Radical Scavenging | Cell-free | Lower than Ferulic Acid | Ferulic Acid | Higher than Ethyl Ferulate |

| Inhibition of ROS in Neutrophils | Activated human neutrophils | More potent than Ferulic Acid | Ferulic Acid | Less potent than Ethyl Ferulate |

Signaling Pathway: Nrf2/HO-1 Activation

A key mechanism of ethyl ferulate's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1.

Anti-inflammatory Activity

Ethyl ferulate demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[2][3]

Quantitative Data: Anti-inflammatory Activity of Ethyl Ferulate

| Assay | Cell Line | Effect | Concentration |

| PGE2 Production Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2][3] | 10-80 mg/L[2][3] |

| iNOS Expression Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2][3] | 10-80 mg/L[2][3] |

| COX-2 Expression Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2][3] | 10-80 mg/L[2][3] |

| TNF-α Production Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2] | 10-80 mg/L[2] |

| IL-6 Production Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2] | 10-80 mg/L[2] |

Signaling Pathway: NF-κB Inhibition

Ethyl ferulate exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It prevents the degradation of the inhibitor of NF-κB (IκBα), thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[2]

Neuroprotective Effects

Ethyl ferulate has shown promise as a neuroprotective agent, primarily through its ability to mitigate oxidative stress and neuroinflammation.

Effective Concentrations for Neuroprotection

| Effect | Cell/Animal Model | Effective Concentration |

| Induction of HO-1 Expression | Rat astrocytes | 15 µM[4][5] |

| Induction of HO-1 Expression | Rat neurons | 5 µM[4][5] |

| Protection against Aβ(1-42)-induced cytotoxicity | Rat cortical neuronal cultures | 25 µM[6] |

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl ferulate, particularly in esophageal squamous cell carcinoma (ESCC).

Quantitative Data: Anticancer Activity of Ethyl Ferulate

| Cell Line | Cancer Type | Effect | Concentration |

| KYSE30, KYSE70, KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | Inhibition of cell growth[7] | 20, 40, 60 µM[7] |

| KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | Suppression of focus formation[7] | 20, 40, 60 µM[7] |

| KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | Suppression of anchorage-independent growth[7] | 20, 40, 60 µM[7] |

| KYSE30, KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | G1 phase cell cycle arrest[7] | 20, 40, 60 µM[7] |

Signaling Pathway: mTOR Inhibition

Ethyl ferulate has been identified as a novel inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in ESCC.[7] It directly targets mTOR, leading to the downregulation of downstream effectors like p70S6K and Akt, which are crucial for cell growth, proliferation, and survival.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Antioxidant Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of ethyl ferulate and a reference antioxidant (e.g., Trolox, Ferulic Acid) in methanol.

-

Mix the ethyl ferulate or reference solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of ethyl ferulate or a reference antioxidant to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

c. FRAP (Ferric Reducing Antioxidant Power) Assay [8]

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.

-

Warm the FRAP reagent to 37°C.

-

Add the ethyl ferulate solution or standard to the FRAP reagent.

-

Measure the absorbance of the resulting blue-colored solution at 593 nm after a specified incubation time.

-

The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO4 or Trolox).

Cell-Based Assays

a. Cell Viability (MTT) Assay

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ethyl ferulate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

b. Western Blot Analysis for Signaling Proteins

-

Culture and treat cells with ethyl ferulate and/or an appropriate stimulus (e.g., LPS for inflammation studies).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-p65, p-mTOR).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

c. Soft Agar (B569324) Colony Formation Assay

-

Prepare a base layer of agar in a culture dish.

-

Harvest and resuspend cells in a top layer of molten agar containing the desired concentration of ethyl ferulate.

-

Pour the cell-containing top agar layer over the base layer and allow it to solidify.

-

Incubate the dishes for 2-3 weeks, adding fresh media periodically to prevent drying.

-

Stain the colonies with a dye (e.g., crystal violet).

-

Count the number and size of the colonies to assess anchorage-independent growth.

Conclusion

Ethyl ferulate is a promising bioactive compound with a well-documented portfolio of antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. Its ability to modulate key signaling pathways such as Nrf2/HO-1, NF-κB, and mTOR underscores its potential for the development of novel therapeutics for a range of chronic and degenerative diseases. The enhanced lipophilicity of ethyl ferulate compared to ferulic acid suggests improved bioavailability, a critical attribute for in vivo applications. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this versatile natural product derivative. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of ethyl ferulate.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

- 4. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-hydroxy-3-methoxycinnamate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate (EF), is a lipophilic derivative of ferulic acid, a potent natural antioxidant.[1][2] Found in various plants and grains, this compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3] Its enhanced lipophilicity, compared to its parent compound ferulic acid, allows for greater bioavailability and cellular uptake, making it a promising candidate for therapeutic development.[4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of Ethyl 4-hydroxy-3-methoxycinnamate, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Multi-pronged Approach

The therapeutic efficacy of Ethyl 4-hydroxy-3-methoxycinnamate stems from its ability to modulate multiple key cellular signaling pathways, primarily centered around its potent antioxidant and anti-inflammatory properties. The core mechanisms can be broadly categorized into the activation of the Nrf2/HO-1 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Furthermore, recent studies have elucidated its role as a direct inhibitor of monoamine oxidase B (MAO-B), contributing significantly to its neuroprotective effects.

Activation of the Nrf2/HO-1 Antioxidant Pathway

A pivotal mechanism of action for Ethyl 4-hydroxy-3-methoxycinnamate is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like Ethyl ferulate, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[6]

A key downstream target of Nrf2 is Heme oxygenase-1 (HO-1), a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[2][7] The induction of HO-1 by Ethyl 4-hydroxy-3-methoxycinnamate has been demonstrated to protect neuronal cells from oxidative stress-induced damage.[8]

dot

Inhibition of the NF-κB Inflammatory Pathway

Ethyl 4-hydroxy-3-methoxycinnamate exerts significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[2][9]

In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] Ethyl 4-hydroxy-3-methoxycinnamate has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory activity.[2]

dot

Direct Inhibition of Monoamine Oxidase B (MAO-B)

A significant aspect of the neuroprotective mechanism of Ethyl 4-hydroxy-3-methoxycinnamate is its ability to directly bind to and inhibit the activity of Monoamine Oxidase B (MAO-B).[10][11] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes and is responsible for the degradation of neurotransmitters, including dopamine. The enzymatic activity of MAO-B also generates reactive oxygen species (ROS) as a byproduct, contributing to oxidative stress in the brain.[12]

By inhibiting MAO-B, Ethyl 4-hydroxy-3-methoxycinnamate not only increases the levels of crucial neurotransmitters but also reduces the production of ROS, thereby mitigating neuroinflammation and neuronal damage.[10][11] This dual action makes it a particularly attractive candidate for the treatment of neurodegenerative diseases where both neurotransmitter depletion and oxidative stress play a role.

dot

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the efficacy of Ethyl 4-hydroxy-3-methoxycinnamate in modulating key biomarkers of inflammation and oxidative stress.

Table 1: In Vitro Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages [2][9]

| Biomarker | Treatment | Concentration (mg/L) | Result (% of LPS control) |

| PGE2 Production | EF | 10 | ~75% |

| 20 | ~50% | ||

| 40 | ~30% | ||

| 80 | ~20% | ||

| iNOS mRNA | EF | 10 | ~80% |

| 20 | ~60% | ||

| 40 | ~40% | ||

| 80 | ~25% | ||

| COX-2 mRNA | EF | 10 | ~85% |

| 20 | ~65% | ||

| 40 | ~45% | ||

| 80 | ~30% | ||

| TNF-α (ELISA) | EF | 10 | ~80% |

| 20 | ~60% | ||

| 40 | ~40% | ||

| 80 | ~25% | ||

| IL-6 (ELISA) | EF | 10 | ~75% |

| 20 | ~55% | ||

| 40 | ~35% | ||

| 80 | ~20% | ||

| IL-1β (ELISA) | EF | 10 | ~85% |

| 20 | ~70% | ||

| 40 | ~50% | ||

| 80 | ~35% |

Table 2: In Vivo Anti-inflammatory Effects in LPS-Induced Acute Lung Injury in Mice [9]

| Biomarker | Treatment | Dose (mg/kg) | Result (% of LPS control) |

| TNF-α (BALF) | EF | 15 | ~60% |

| 30 | ~40% | ||

| 50 | ~25% | ||

| IL-6 (BALF) | EF | 15 | ~55% |

| 30 | ~35% | ||

| 50 | ~20% | ||

| MPO Activity | EF | 15 | ~70% |

| 30 | ~50% | ||

| 50 | ~30% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.[2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Treatment: For inflammatory stimulation, cells are treated with 1 µg/mL of lipopolysaccharide (LPS). Ethyl 4-hydroxy-3-methoxycinnamate is dissolved in DMSO and added to the culture medium at the desired concentrations (e.g., 10, 20, 40, 80 mg/L) for the specified duration, typically 24 hours for cytokine measurements.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in cell culture supernatants or bronchoalveolar lavage fluid (BALF).[2][9]

-

Procedure:

-

Collect cell culture supernatants or BALF.

-

Use commercially available ELISA kits specific for each cytokine or PGE2.

-

Follow the manufacturer's instructions for the assay protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding samples and standards to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the concentration of the analyte in the samples based on a standard curve.[2]

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, Nrf2, HO-1, p-IκBα, and NF-κB p65.[2]

-

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with specific primary antibodies overnight at 4°C. Examples of antibodies used include those against iNOS, COX-2, Nrf2, HO-1, p-IκBα, and NF-κB p65.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.[2]

-

Real-Time Polymerase Chain Reaction (RT-PCR)

-

Objective: To measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, Nrf2, and HO-1.[2]

-

Procedure:

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a SYBR Green master mix and gene-specific primers.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene as the internal control.[2]

-

Immunofluorescence Assay

-

Objective: To visualize the nuclear translocation of Nrf2 and NF-κB p65.[2]

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA in PBS.

-

Incubate with primary antibodies against Nrf2 or NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.[2]

-

Monoamine Oxidase B (MAO-B) Activity Assay

-

Objective: To determine the inhibitory effect of Ethyl 4-hydroxy-3-methoxycinnamate on MAO-B activity.[10]

-

Procedure:

-

Utilize a commercially available MAO-B activity assay kit.

-

Prepare cell or tissue lysates.

-

Incubate the lysates with varying concentrations of Ethyl 4-hydroxy-3-methoxycinnamate.

-

Add the MAO-B substrate provided in the kit.

-

The assay typically measures the production of a fluorescent or colorimetric product resulting from the enzymatic reaction.

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition of MAO-B activity relative to a control without the inhibitor.[10]

-

dot

Conclusion

Ethyl 4-hydroxy-3-methoxycinnamate exhibits a robust and multifaceted mechanism of action that underscores its therapeutic potential across a range of diseases characterized by inflammation and oxidative stress. Its ability to concurrently activate the protective Nrf2/HO-1 pathway while suppressing the pro-inflammatory NF-κB cascade provides a powerful dual-pronged approach to cellular protection. Furthermore, its direct inhibition of MAO-B highlights its promise in the realm of neurodegenerative disorders. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising natural compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of Ethyl 4-hydroxy-3-methoxycinnamate in human populations.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl ferulate, a component with anti-inflammatory properties for emulsion-based creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-hypertensive Effect of Cereal Antioxidant Ferulic Acid and Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

- 10. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury [frontiersin.org]

Ethyl Ferulate: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl ferulate (EF), the ethyl ester of ferulic acid, is a lipophilic phenylpropanoid compound found in various plants and grains, such as rice and maize.[1][2] As a derivative of ferulic acid—a well-established antioxidant—ethyl ferulate exhibits a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] Its increased lipophilicity compared to its parent compound, ferulic acid, enhances its ability to permeate cell membranes and the blood-brain barrier, potentially leading to stronger biological activity and lower toxicity.[6][7] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory mechanisms of ethyl ferulate, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core signaling pathways.

Antioxidant Properties of Ethyl Ferulate

Ethyl ferulate exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and the upregulation of endogenous antioxidant defense systems, primarily via the Nrf2 signaling pathway.

Mechanism of Action

Direct Radical Scavenging: Ethyl ferulate, like its precursor ferulic acid, can directly neutralize reactive oxygen species (ROS) and other free radicals. This capacity is attributed to its phenolic nucleus and an extended side chain conjugation, which allows it to readily form a resonance-stabilized phenoxy radical upon donating a hydrogen atom to a reactive radical.[8] However, some studies indicate that while effective, its cell-free radical scavenging capacity might be slightly lower than ferulic acid in certain assays like the DPPH assay.[9][10] Despite this, it has shown superior efficacy in scavenging ROS produced by activated leukocytes, likely due to its enhanced cellular uptake.[7]

Activation of the Nrf2/ARE Pathway: A key mechanism for EF's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[12] Upon exposure to oxidative stress or in the presence of activators like EF, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[6][13][14] The induction of HO-1 is a critical cellular response against oxidative stress and inflammation.[6][14] Studies show that ethyl ferulate significantly increases HO-1 mRNA and protein expression, thereby protecting cells from oxidative damage.[6][14]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of ethyl ferulate has been quantified using various in vitro assays. The table below summarizes key findings.

| Assay/Model | Ethyl Ferulate (EF) Concentration | Key Result | Reference |

| DPPH Radical Scavenging | 100 µM | Lower scavenging activity compared to Ferulic Acid, but higher than BHT. | [9] |

| FRAP (Ferric Reducing Antioxidant Power) | Not specified | Lower reducing power compared to Ferulic Acid. | [10] |

| Intracellular ROS (LPS-stimulated RAW 264.7 cells) | 10, 20, 40, 80 mg/L | Significantly reduced intracellular ROS levels in a dose-dependent manner. | [6] |

| ROS Scavenging (Activated Neutrophils) | Not specified | Significantly more potent than Ferulic Acid; efficacy similar to apocynin. | [7] |

| H₂O₂-induced Hemolysis | Up to 1000 µg/mL | Exerted protective activity against hemolysis in all blood types tested. | [15][16] |

| HO-1 Induction (Rat Astrocytes & Hippocampal Neurons) | 1-50 µM | Increased HO-1 mRNA, protein expression, and HO activity. | [14] |

Experimental Protocols

1.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagents:

-

Ethyl ferulate stock solution (in methanol (B129727) or ethanol).

-

DPPH solution (typically 100 µM in methanol).

-

Methanol.

-

Positive controls (e.g., Trolox, Ascorbic Acid, Ferulic Acid).

-

-

Procedure:

-

Prepare serial dilutions of ethyl ferulate and positive controls in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or control dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.[9]

-

A control containing only methanol and the DPPH solution is used as a reference.

-

Calculate the scavenging activity using the formula: Scavenging Activity (%) = [1 - (Absorbance of Sample / Absorbance of Control)] * 100.[9]

-

1.3.2 Intracellular ROS Measurement using DCFH-DA This protocol assesses the ability of ethyl ferulate to reduce intracellular ROS levels in a cell-based model.

-

Reagents & Materials:

-

RAW 264.7 macrophage cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Ethyl ferulate.

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

-

Phosphate Buffered Saline (PBS).

-

-

Procedure:

-

Seed RAW 264.7 cells in a suitable plate (e.g., 24-well or 96-well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of ethyl ferulate for a specified time (e.g., 1-2 hours).

-

Induce oxidative stress by adding LPS (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours).[6]

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (typically 10 µM in serum-free media) and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation ~485 nm, Emission ~530 nm). The fluorescence intensity is proportional to the amount of intracellular ROS.[6]

-

Visualization: Nrf2/HO-1 Activation Pathway

Caption: Ethyl ferulate promotes the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

Anti-inflammatory Properties of Ethyl Ferulate

Ethyl ferulate demonstrates significant anti-inflammatory activity by modulating key signaling pathways like NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators and cytokines.[6][17]

Mechanism of Action

Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18] In inflammatory conditions, such as those induced by LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[6] Ethyl ferulate has been shown to inhibit this process by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB p65.[6][18][19] This inhibitory action leads to a significant downregulation of NF-κB target genes.

Suppression of Pro-inflammatory Mediators and Cytokines: As a direct consequence of NF-κB inhibition, ethyl ferulate suppresses the expression and production of key inflammatory molecules.[6]

-

Enzymes: It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2), respectively.[6][19][20]

-

Cytokines: It dose-dependently inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][6][19]

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical signaling cascade involved in inflammation.[2] Ethyl ferulate has been found to diminish the LPS-induced phosphorylation of these MAPKs, contributing to its overall anti-inflammatory effect.[17][21]

Crosstalk with Nrf2 Pathway: The activation of the Nrf2/HO-1 pathway by ethyl ferulate also contributes to its anti-inflammatory effects. HO-1 is known to possess anti-inflammatory properties and can inhibit the nuclear translocation of NF-κB.[6] This suggests a synergistic interplay where EF's antioxidant response actively suppresses inflammatory signaling.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of ethyl ferulate has been demonstrated in various in vitro and in vivo models.

| Inflammatory Marker | Model System | Ethyl Ferulate (EF) Concentration | Key Result | Reference |

| PGE₂ Production | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Significantly inhibited PGE₂ production at all concentrations (p < 0.01). | [6][20] |

| iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Markedly inhibited mRNA and protein expression levels (p < 0.01). | [6][20] |

| TNF-α Secretion | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Dose-dependently inhibited TNF-α secretion. | [6][20] |

| IL-6 Secretion | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Dose-dependently inhibited IL-6 secretion. | [6][20] |

| IL-1β Secretion | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Dose-dependently inhibited IL-1β secretion. | [6] |

| Neutrophil Infiltration | LPS-induced Acute Lung Injury (Mice) | 15-50 mg/kg (i.p.) | Significantly attenuated the degree of leukocyte infiltration. | [14][20] |

| NF-κB p65 Translocation | LPS-stimulated RAW 264.7 cells | 80 mg/L | Significantly inhibited the transport of NF-κB p65 to the nucleus. | [6][19] |

Experimental Protocols

2.3.1 In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages This workflow outlines the general procedure to assess the anti-inflammatory effects of ethyl ferulate on LPS-stimulated macrophages.

-

Materials:

-

RAW 264.7 cells and complete culture medium.

-

Ethyl ferulate (dissolved in DMSO, then diluted in media).

-

LPS from E. coli.

-

Reagents for analysis (ELISA kits, Western blot antibodies, RT-PCR primers).

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells into plates. After 24 hours, pre-treat cells with various non-toxic concentrations of ethyl ferulate (e.g., 10, 20, 40, 80 mg/L) for 1-2 hours.[6]

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and co-incubate with ethyl ferulate for a specified time (e.g., 24 hours for cytokine analysis).[6]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokines (TNF-α, IL-6) and PGE₂ using ELISA kits according to the manufacturer's instructions.

-

Cell Lysate: Wash the cells with cold PBS and lyse them using RIPA buffer. Use the protein lysate for Western blot analysis to determine the expression levels of iNOS, COX-2, p-IκBα, and nuclear/cytoplasmic fractions of p65.

-

RNA: Extract total RNA from the cells for RT-PCR analysis to measure the mRNA levels of inflammatory genes.

-

-

2.3.2 Western Blotting for NF-κB Pathway Proteins This protocol is used to quantify changes in protein expression and phosphorylation.

-

Procedure:

-

Quantify protein concentration in cell lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).

-

Visualizations: Signaling Pathway and Experimental Workflow

Caption: Ethyl ferulate inhibits the LPS-induced NF-κB pathway by preventing IκBα phosphorylation and subsequent nuclear translocation of p65.

Caption: General experimental workflow for evaluating the anti-inflammatory effects of ethyl ferulate in vitro using LPS-stimulated macrophages.

Conclusion

Ethyl ferulate is a promising multifunctional agent with robust antioxidant and anti-inflammatory properties. Its enhanced lipophilicity facilitates superior cellular activity compared to its parent compound, ferulic acid. Mechanistically, ethyl ferulate combats oxidative stress by directly scavenging ROS and, more significantly, by activating the Nrf2/HO-1 signaling pathway. Simultaneously, it potently suppresses inflammation by inhibiting the NF-κB and MAPK pathways, leading to a marked reduction in pro-inflammatory mediators and cytokines. The comprehensive data presented in this guide underscore the potential of ethyl ferulate as a lead compound for the development of novel therapeutics aimed at treating diseases with underlying oxidative stress and inflammatory pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of novel ethyl ferulate derivatives as potent Keap1 inhibitors to activate the Nrf2/ARE pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

- 19. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ethyl 4-hydroxy-3-methoxycinnamate: Discovery and History

Introduction

Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate, is a derivative of ferulic acid, a phenolic compound ubiquitously found in the plant kingdom. This lipophilic ester has garnered significant attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and photoprotective properties. Its enhanced ability to cross cell membranes compared to its parent compound, ferulic acid, makes it a compound of interest for pharmaceutical and cosmetic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key biological activities of Ethyl 4-hydroxy-3-methoxycinnamate.

Discovery and History